molecular formula C14H13N5O3 B2713639 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034502-57-1

3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2713639
CAS No.: 2034502-57-1
M. Wt: 299.29
InChI Key: XFLOBZAASHVTFF-UHFFFAOYSA-N
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Description

3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperidine ring, and a pyrazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving hydroxylamine and a β-keto ester.

    Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Coupling Reactions: The final step involves coupling the isoxazole and piperidine intermediates with a pyrazine derivative under specific conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.

    3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c15-8-11-13(17-6-5-16-11)21-10-2-1-7-19(9-10)14(20)12-3-4-18-22-12/h3-6,10H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLOBZAASHVTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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